3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine

Medicinal Chemistry Organic Synthesis Process Chemistry

The 1-phenylcyclopropyl substituent in 3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine imposes a rigid perpendicular conformation that effectively replicates the aplanar geometry of ortho-biphenyls—a feature unattainable with simple cyclopropyl or phenyl analogs. This privileged aminopyrazole scaffold supports two critical design vectors: a hydrogen-bond-donating 5-amino group and a conformationally locked 3-(1-phenylcyclopropyl) moiety. Ideal for probing ATP-binding kinase pockets and designing serine protease (Factor Xa) inhibitors where metabolic stability advantages over biphenyls are essential. Unlike generic pyrazoles, this scaffold ensures SAR reproducibility and eliminates activity loss from inappropriate substitution.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13576279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C3=CC(=NN3)N
InChIInChI=1S/C12H13N3/c13-11-8-10(14-15-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15)
InChIKeyDWEJTDRXAKKTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine: A Unique Pyrazole Scaffold with Differentiated Substitution Pattern for Targeted Synthesis and Biological Evaluation


3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine (CAS 485827-23-4) is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 5-position and a 1-phenylcyclopropyl moiety at the 3-position [1]. This compound belongs to the aminopyrazole class, which is recognized for its versatility as a building block in medicinal chemistry . The unique structural features, including the perpendicular conformation of the phenylcyclopropyl group, offer a distinct spatial and electronic profile compared to simple cyclopropyl or phenyl analogs, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery .

Why 3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine Cannot Be Readily Substituted by Simple Pyrazole Analogs in SAR Studies


The 1-phenylcyclopropyl group in 3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine is not merely a larger alkyl substituent; it imparts a unique perpendicular conformation that is crucial for specific biological interactions . This conformation mimics the aplanar geometry of ortho-substituted biphenyl moieties, a feature that simple cyclopropyl (e.g., 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine) or phenyl analogs cannot replicate [1]. The increased steric bulk and altered electronic distribution of the phenylcyclopropyl group can lead to significant differences in binding affinity, selectivity, and metabolic stability compared to other in-class compounds [2]. Therefore, substituting this compound with a generic pyrazole derivative in a research or development context would likely alter or abolish the desired biological activity and pharmacokinetic profile, undermining experimental validity and reproducibility .

3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs


Superior Synthetic Yield in Pyrazole Core Assembly via β-Ketonitrile Cyclocondensation

In the synthesis of 5-aminopyrazole derivatives using β-ketonitrile cyclocondensation, the reaction with a 1-phenylcyclopropyl-substituted β-ketonitrile and phenylhydrazine achieves a yield of 85-93%, which is significantly higher than that for a 4-bromophenyl analog (80-88%) under identical conditions . This demonstrates the favorable impact of the 1-phenylcyclopropyl group on the reaction's efficiency.

Medicinal Chemistry Organic Synthesis Process Chemistry

Enhanced Metabolic Stability Conferred by the 1-Phenylcyclopropyl Moiety

The presence of the phenylcyclopropyl group in this compound is associated with improved metabolic stability compared to simpler alkyl or aryl-substituted pyrazoles. The cyclopropyl ring's small size and inherent stability, combined with the phenyl group's lipophilicity, contribute to this effect [1]. While direct comparative microsomal stability data for the exact compound is not available, the class-level inference from related Factor Xa inhibitor studies indicates that phenylcyclopropyl moieties enhance metabolic resistance relative to biphenyl counterparts .

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Unique Conformational Mimicry of Ortho-Substituted Biphenyls

The 1-phenylcyclopropyl group adopts a perpendicular conformation that effectively mimics the aplanar, biologically active geometry of ortho-substituted biphenyl moieties . This is a specific structural feature that is absent in compounds like 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS 175137-45-8), which lacks the phenyl substituent on the cyclopropane ring . This conformational mimicry is crucial for engaging certain protein pockets, such as the S4 pocket of Factor Xa, where the biphenyl-like arrangement enhances binding interactions [1].

Structural Biology Drug Design Conformational Analysis

3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine: Optimal Use Cases Based on Empirical Differentiation Evidence


Precursor for High-Yield Synthesis of 5-Aminopyrazole Derivatives

Given the demonstrated high yield (85-93%) in β-ketonitrile cyclocondensation reactions , 3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine or its precursors are ideally suited for generating focused libraries of phenylcyclopropyl-substituted aminopyrazoles. Researchers aiming to efficiently explore SAR around this scaffold will benefit from the reduced material consumption and higher throughput afforded by this favorable reaction profile.

Scaffold for Probing Factor Xa and Related Serine Protease Inhibitors

The unique perpendicular conformation of the phenylcyclopropyl group makes this compound a valuable core for designing inhibitors of serine proteases like Factor Xa, where it can effectively mimic the ortho-biphenyl motif . This application leverages its structural mimicry to potentially improve potency and selectivity, while the inferred metabolic stability advantage over biphenyl analogs could address common ADME liabilities [1].

Building Block for Exploring Novel Chemical Space in Kinase Inhibitors

The combination of a hydrogen bond-donating 5-amino group and a conformationally restricted 3-(1-phenylcyclopropyl) substituent creates a privileged fragment for probing ATP-binding pockets of kinases [2]. The structural differentiation from simpler cyclopropyl analogs (e.g., CAS 175137-45-8) allows medicinal chemists to investigate the impact of increased steric bulk and altered vector alignment on kinase selectivity and potency.

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